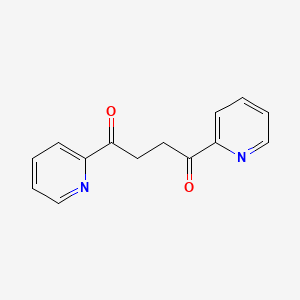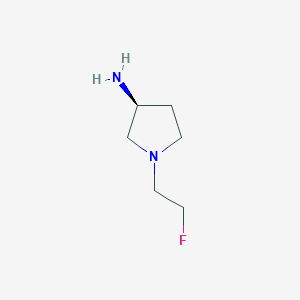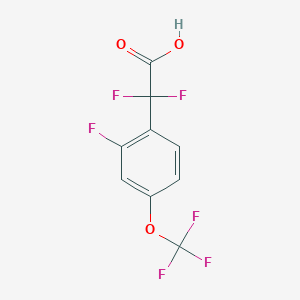
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core with a methoxyphenyl group and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 3-methoxybenzaldehyde, followed by cyclization and carboxylation reactions. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with 3-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Carboxylation: The benzimidazole derivative is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of 2-(3-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methoxyphenyl)-1H-benzimidazole-4-carboxylic acid
- 2-(3-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid
- 2-(4-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Uniqueness
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group and the carboxylic acid functional group on the benzimidazole ring can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile.
Propiedades
Número CAS |
905403-96-5 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-20-11-4-2-3-9(7-11)14-16-12-6-5-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
QKVGVBCDMWTFEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)






![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)


![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)


